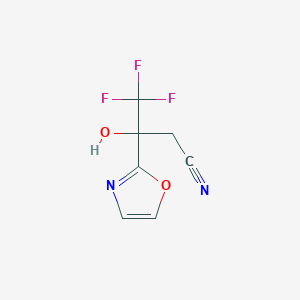
4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile, also known as TFB, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TFB is a nitrile compound that contains a trifluoromethyl group and an oxazole ring. It is used in various applications, including medicinal chemistry, material science, and agricultural chemistry.
作用機序
The exact mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile is not fully understood. However, it is believed that 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile works by inhibiting specific enzymes or proteins that are involved in various cellular processes. For example, 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile has been shown to inhibit the activity of the proteasome, which is responsible for degrading proteins in cells. This inhibition can lead to the accumulation of damaged or misfolded proteins, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile can induce apoptosis, or programmed cell death, in cancer cells. 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile has also been shown to inhibit the growth of various viruses, including HIV and hepatitis C virus. In addition, 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile is its versatility. It can be used in a variety of applications, including medicinal chemistry, material science, and agricultural chemistry. 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile is also relatively easy to synthesize and purify, which makes it a useful compound for laboratory experiments. However, 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile has some limitations. For example, it can be toxic to cells at high concentrations, which can limit its use in certain applications. In addition, 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile can be difficult to handle due to its high reactivity and potential for explosive decomposition.
将来の方向性
There are several future directions for research involving 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile. One potential area of research is the development of new anticancer drugs based on 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile. Researchers could investigate the mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile and identify specific targets for drug development. Another area of research is the development of new materials based on 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile. Researchers could explore the properties of 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile and its derivatives and develop new materials with unique properties. Finally, researchers could investigate the potential use of 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile as a herbicide in agriculture. This could involve testing the efficacy and safety of 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile in various crops and environments.
合成法
The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile involves the reaction of 3-bromo-1,1,1-trifluoro-2-propanol with 2-amino-2-methyl-1-propanol and 2-bromo-1,3-oxazole. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide or N-methylpyrrolidone. The resulting product is then purified using chromatography techniques.
科学的研究の応用
4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antiviral, anticancer, and anti-inflammatory properties. 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile has also been used in the development of new materials, such as polymers and liquid crystals. In addition, 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile has been used in agricultural chemistry as a herbicide.
特性
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)6(13,1-2-11)5-12-3-4-14-5/h3-4,13H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUMJOACFMSDLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(CC#N)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

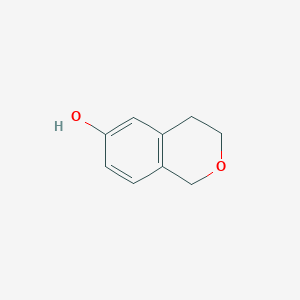
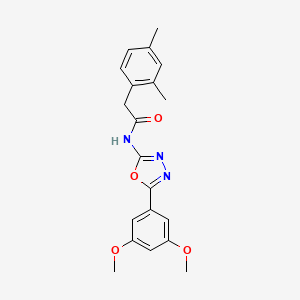
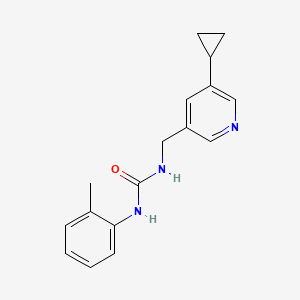
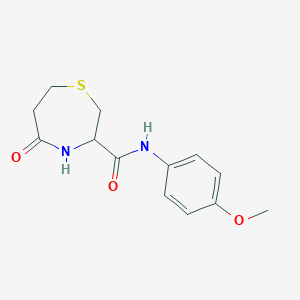
![Ethyl 4-[[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2383673.png)
![4-benzyl-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2383674.png)
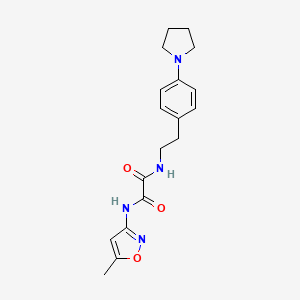
![Methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate](/img/structure/B2383678.png)
![2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid](/img/structure/B2383679.png)


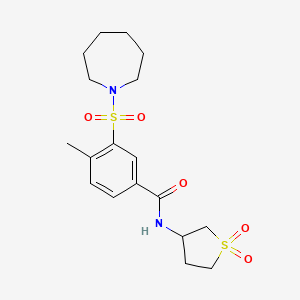

![1-(benzo[d]thiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide](/img/structure/B2383692.png)